molecular formula C14H16N2O2 B085612 3,3'-Dimethoxybenzidine CAS No. 119-90-4

3,3'-Dimethoxybenzidine

Cat. No. B085612
CAS RN: 119-90-4
M. Wt: 244.29 g/mol
InChI Key: JRBJSXQPQWSCCF-UHFFFAOYSA-N
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Description

3,3’-Dimethoxybenzidine is an aromatic amine that initially appears as a colorless crystal but turns violet upon standing at room temperature . It is practically insoluble in water, but is soluble in alcohol, benzene, ether, chloroform, acetone, and probably most other organic solvents .


Synthesis Analysis

The compound N,N’-Dibenzylidene-3,3’-dimethoxybenzidine was synthesized by the condensation reaction between o-dianisidine and benzaldehyde . The synthesized compound was characterized using Elemental analysis, FT-IR, H-NMR, TGA, XRD, and SEM .


Molecular Structure Analysis

The molecular structure of 3,3’-Dimethoxybenzidine can be viewed using Java or Javascript . The molecular weight of 3,3’-Dimethoxybenzidine is 244.2890 .


Chemical Reactions Analysis

3,3’-Dimethoxybenzidine is a weak base that reacts exothermically with acids . It is sensitive to heat, air, and prolonged exposure to light . It may react with strong oxidizing agents or strong reducing agents .


Physical And Chemical Properties Analysis

3,3’-Dimethoxybenzidine is a colorless crystalline compound that turns violet upon exposure to air . It is practically insoluble in water, but is soluble in alcohol, benzene, ether, chloroform, acetone, and probably most other organic solvents . The molecular weight of 3,3’-Dimethoxybenzidine is 244.3 .

Mechanism of Action

Target of Action

3,3’-Dimethoxybenzidine, also known as o-dianisidine, is an organic compound primarily used as an intermediate in the production of dyes and pigments It’s known that this compound is metabolized to form free 3,3’-dimethoxybenzidine and chromophores .

Mode of Action

The azo linkages of 3,3’-Dimethoxybenzidine-based dyes are chemically equivalent and are readily cleaved by chemical or enzymatic reduction to form free 3,3’-Dimethoxybenzidine and the chromophore(s) . This cleavage is a crucial step in the compound’s mode of action, leading to the release of 3,3’-Dimethoxybenzidine, which can then interact with biological systems.

Biochemical Pathways

It’s known that the compound is involved in enzymatic reduction reactions during its metabolism

Pharmacokinetics

Information on the pharmacokinetics of 3,3’-Dimethoxybenzidine is limited. It’s known that the compound is practically insoluble in water but soluble in alcohol, benzene, ether, chloroform, acetone, and probably most other organic solvents . This solubility profile may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially affecting its bioavailability.

Result of Action

3,3’-Dimethoxybenzidine has been found to cause tumors in several organs in animal studies. Oral exposure to 3,3’-Dimethoxybenzidine caused tumors in the Zymbal gland, skin, intestine, and benign urinary-bladder tumors in rats of both sexes . It also caused benign forestomach tumors in hamsters . These findings suggest that 3,3’-Dimethoxybenzidine has significant molecular and cellular effects, particularly in terms of carcinogenicity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3’-Dimethoxybenzidine. Most environmental exposure to 3,3’-Dimethoxybenzidine and 3,3’-Dimethoxybenzidine-based dyes occurs through contact with contaminated air, water, or soil . The general population may also be exposed via contact with paper or fabric products containing these dyes or through consumer use of the dyes . These environmental factors can influence the compound’s action by affecting its distribution and concentration in the environment.

Safety and Hazards

3,3’-Dimethoxybenzidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause cancer . It is recommended to obtain special instructions before use, use personal protective equipment as required, and wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline
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InChI

InChI=1S/C14H16N2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,15-16H2,1-2H3
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InChI Key

JRBJSXQPQWSCCF-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
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Molecular Formula

C14H16N2O2
Record name 3,3'-DIMETHOXYBENZIDINE
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Related CAS

20325-40-0 (di-hydrochloride), 56436-30-7 (sulfate)
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DSSTOX Substance ID

DTXSID3025091
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Molecular Weight

244.29 g/mol
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Physical Description

3,3'-dimethoxybenzidine appears as colorless crystals or a light brown powder. Turns violet on standing. Carcinogen., Colorless crystals that turn a violet color on standing; Note: Used as a basis for many dyes; [NIOSH], COLOURLESS CRYSTALS., Colorless crystals that turn a violet color on standing., Colorless crystals that turn a violet color on standing. [Note: Used as a basis for many dyes.]
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Flash Point

403 °F (NTP, 1992), 206 °C, 206 °C (403 °F) (closed cup), 206 °C c.c., 403 °F
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Sol in alc, benzene, ether, Sol in chloroform, acetone, PROBABLY SOL IN MOST ORG SOLVENTS AND LIPIDS, In water, 60 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.006, Insoluble
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Vapor Density

8.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.43 (air= 1), 8.5
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Vapor Pressure

negligible
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Product Name

3,3'-Dimethoxybenzidine

Color/Form

LEAFLETS OR NEEDLES FROM WATER, Colorless crystals that turn a violet color on standing.

CAS RN

119-90-4
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Melting Point

279 to 280 °F (NTP, 1992), 137 °C, 137.5 °C, 279 °F
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Synthesis routes and methods

Procedure details

A solution of 0.36 g of o-dianisidine dihydrochloride (1 mmole) in 45 ml (0.2 M HCl was cooled in an ice bath. To this was added dropwise (to keep the temperature below 5° C.) a solution of 0.17 g of sodium nitrite (2.46 mmole) in 5 ml distilled water. An orange color formed immediately. The mixture was stirred for another 30 minutes at 4° C. before using.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3,3'-Dimethoxybenzidine
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Reactant of Route 2
3,3'-Dimethoxybenzidine
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3,3'-Dimethoxybenzidine
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3,3'-Dimethoxybenzidine
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Reactant of Route 5
3,3'-Dimethoxybenzidine
Reactant of Route 6
Reactant of Route 6
3,3'-Dimethoxybenzidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.